

An In-depth Technical Guide to Cyclopentylacetylene (CAS Number: 930-51-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B7770645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene, also known as ethynylcyclopentane, is a terminal alkyne bearing a cyclopentyl substituent. Its unique structural features, combining the reactivity of a terminal alkyne with the cyclic aliphatic moiety, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and key applications of **cyclopentylacetylene**, with a particular focus on its relevance in drug discovery and development.

Chemical and Physical Properties

Cyclopentylacetylene is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cyclopentylacetylene**

Property	Value	Reference(s)
CAS Number	930-51-8	[1]
Molecular Formula	C ₇ H ₁₀	[1]
Molecular Weight	94.15 g/mol	[1] [5]
Appearance	Clear yellow liquid	[1] [6]
Boiling Point	107-109 °C	[1] [6] [7]
Density	0.812 g/mL at 25 °C	[1] [7]
Refractive Index (n ₂₀ /D)	1.432	[1] [7]
Flash Point	1.1 °C (34 °F)	[1] [4]
Vapor Pressure	46.8 mmHg at 25 °C	[1]
Solubility	Insoluble in water; soluble in organic solvents.	
InChI Key	TXVJSWLZYQMWP-C- UHFFFAOYSA-N	[5]
SMILES	C#CC1CCCC1	[5]

Spectroscopic Data

The structural identification and purity assessment of **cyclopentylacetylene** are typically performed using a combination of spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Cyclopentylacetylene**

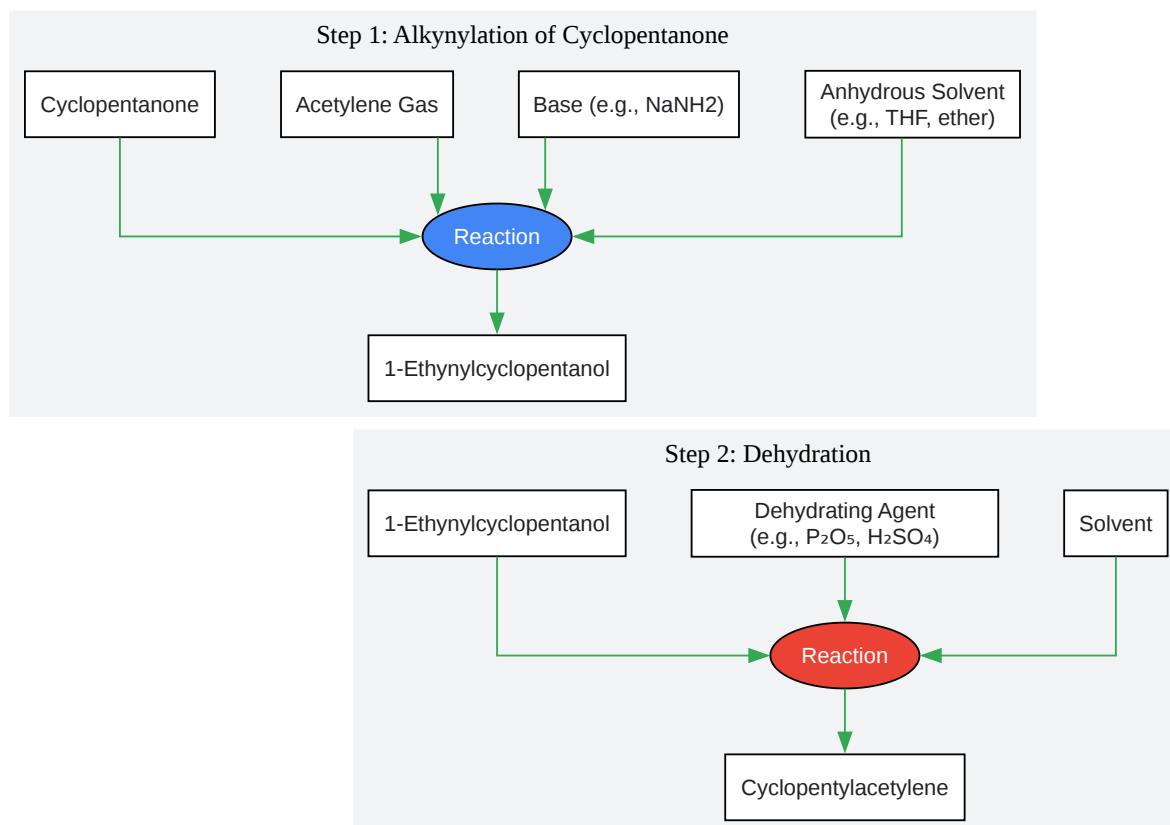
Technique	Key Peaks / Data	Reference(s)
¹ H NMR (CDCl ₃)	δ ~2.8 (m, 1H, CH-C≡), ~2.0 (s, 1H, C≡C-H), ~1.5-1.8 (m, 8H, cyclopentyl CH ₂)	
¹³ C NMR (CDCl ₃)	δ ~88 (C≡C-H), ~68 (C≡C-H), ~33 (cyclopentyl CH), ~30 (cyclopentyl CH ₂), ~25 (cyclopentyl CH ₂)	
Infrared (IR)	~3310 cm ⁻¹ (C≡C-H stretch), ~2960 cm ⁻¹ (C-H stretch), ~2110 cm ⁻¹ (C≡C stretch)	[8]
Mass Spectrometry (GC-MS)	m/z 94 (M+), 79, 67, 41	[3]

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Synthesis of Cyclopentylacetylene

Cyclopentylacetylene can be synthesized through several routes. A common and effective method involves the reaction of cyclopentanone with an acetylide source. The following is a representative two-step experimental protocol.

Experimental Workflow for Synthesis of Cyclopentylacetylene



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **Cyclopentylacetylene** from Cyclopentanone.

Detailed Experimental Protocol: Synthesis from Cyclopentanone

Step 1: Synthesis of 1-Ethynylcyclopentanol

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous liquid ammonia (approx. 250 mL) at -78 °C.
- Add a catalytic amount of ferric nitrate nonahydrate.
- Carefully add small pieces of sodium metal until a persistent blue color is observed, then add the remaining sodium (1.1 eq) to form a blue solution.
- Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
- Slowly add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether (50 mL) to the reaction mixture at -78 °C.
- Stir the reaction mixture for 3 hours at -78 °C.
- Quench the reaction by the slow addition of solid ammonium chloride.
- Allow the ammonia to evaporate overnight.
- Add water and extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethynylcyclopentanol, which can be purified by distillation.

Step 2: Dehydration of 1-Ethynylcyclopentanol to **Cyclopentylacetylene**

- To a stirred solution of 1-ethynylcyclopentanol (1.0 eq) in a suitable solvent such as pyridine or quinoline, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) portion-wise at 0 °C.
- After the addition is complete, slowly heat the reaction mixture and distill the product as it forms.
- Collect the fraction boiling at 107-109 °C.
- Wash the collected distillate with saturated sodium bicarbonate solution and then with brine.

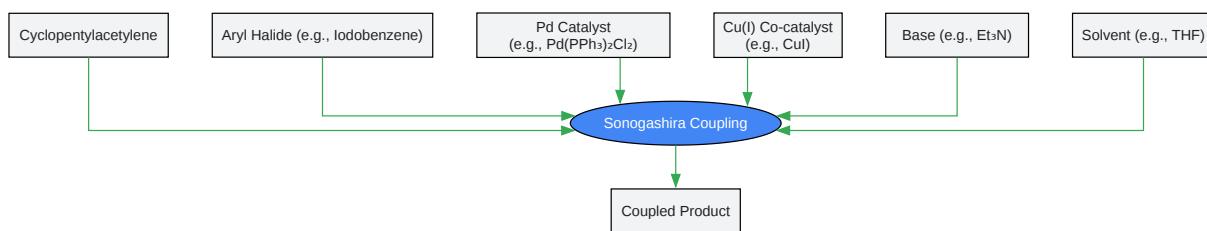
- Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure **cyclopentylacetylene**.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of **cyclopentylacetylene** allows it to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the construction of arylethynyl moieties.



[Click to download full resolution via product page](#)

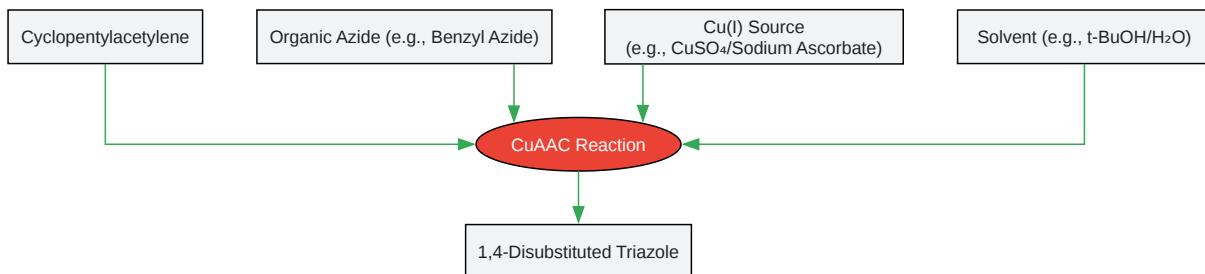
Caption: Workflow for the Sonogashira coupling of **Cyclopentylacetylene**.

- To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%).

- Add a degassed solvent system, typically a mixture of THF and an amine base like triethylamine (Et_3N) or diisopropylamine (DIPA).
- Add **cyclopentylacetylene** (1.2 eq) to the reaction mixture via syringe.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.



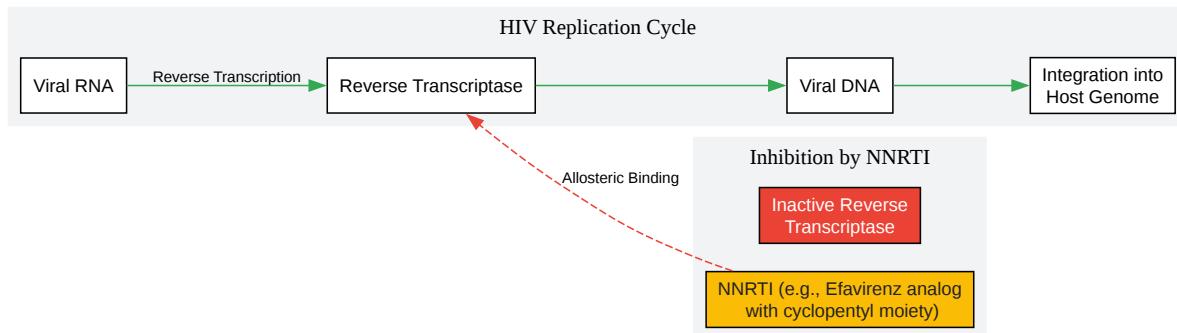
[Click to download full resolution via product page](#)

Caption: Workflow for the CuAAC (Click Chemistry) of **Cyclopentylacetylene**.

- In a round-bottom flask, dissolve **cyclopentylacetylene** (1.0 eq) and benzyl azide (1.0 eq) in a solvent mixture, typically tert-butanol and water (1:1).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
- Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude triazole product can be purified by recrystallization or column chromatography.

Applications in Antiviral Drug Discovery

Cyclopentylacetylene is a key precursor in the synthesis of certain antiviral agents. For instance, it has been utilized in the development of analogs of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The cyclopentyl group can be incorporated to modify the pharmacokinetic and pharmacodynamic properties of the drug.

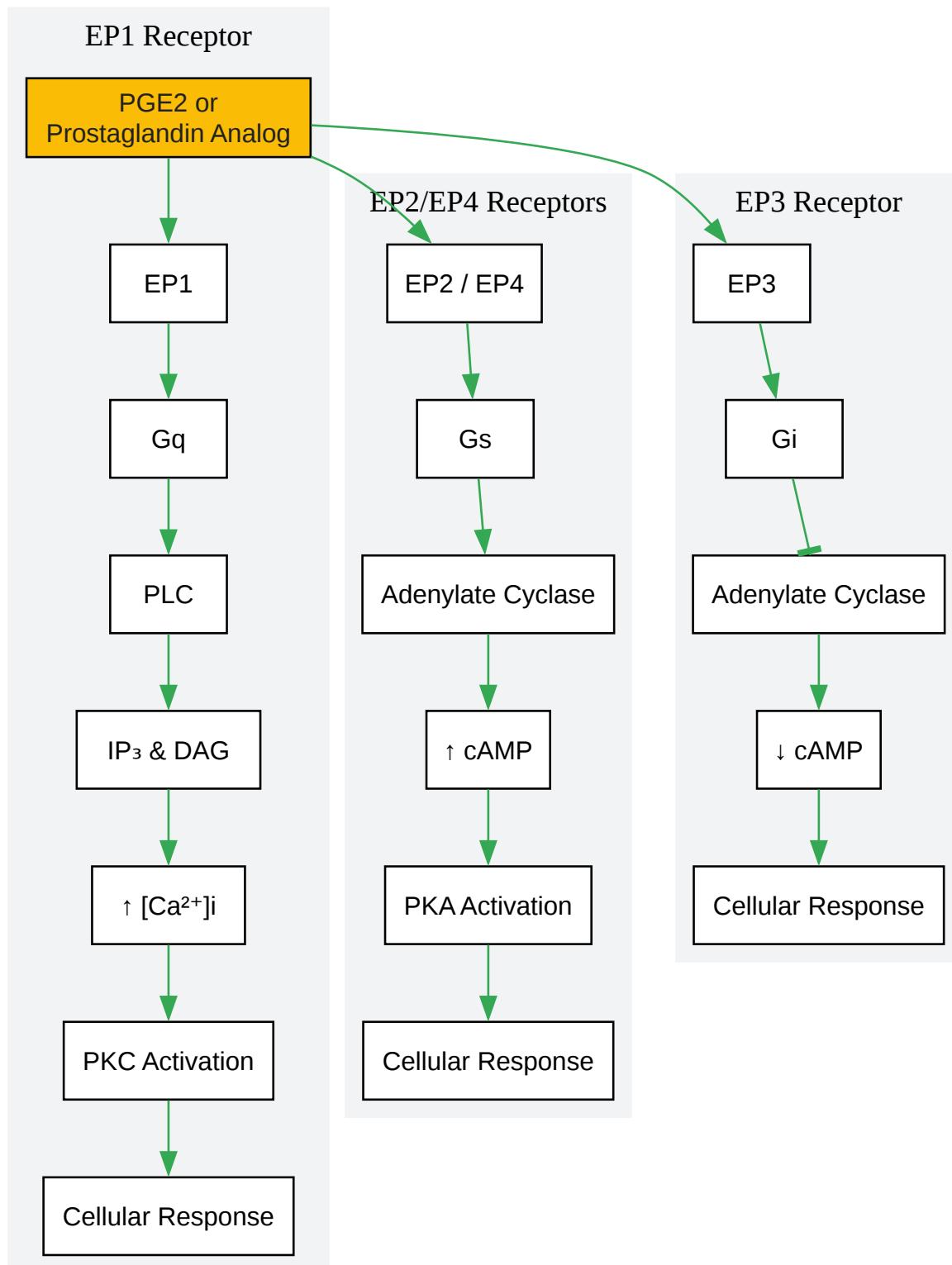


[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action of NNRTIs in inhibiting HIV replication.

Potential Role in Prostaglandin Synthesis

The cyclopentane ring is a core structural feature of prostaglandins, which are lipid compounds with diverse hormone-like effects. The functionalization of **cyclopentylacetylene** can provide intermediates for the synthesis of various prostaglandin analogs. These synthetic analogs can be designed to selectively target specific prostaglandin E2 (PGE2) receptors (EP1-4), which are G-protein coupled receptors involved in numerous physiological and pathological processes, including inflammation and pain.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) receptors.

Safety and Handling

Cyclopentylacetylene is a highly flammable liquid and vapor.^{[2][3][4]} It is harmful if swallowed.^[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood, away from ignition sources. Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

Cyclopentylacetylene (CAS 930-51-8) is a versatile and valuable building block in modern organic synthesis. Its participation in key reactions such as the Sonogashira coupling and CuAAC click chemistry provides efficient routes to complex molecular architectures. Its application as a precursor for antiviral agents and its potential in the synthesis of prostaglandin analogs highlight its significance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopentylacetylene (CAS Number: 930-51-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770645#cyclopentylacetylene-cas-number-930-51-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com